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Compound of Interest

Compound Name: 4-Methylbenzo[d]thiazol-2(3H)-one

Cat. No.: B1281406

A comprehensive analysis of 4-Methylbenzo[d]thiazol-2(3H)-one and its alternatives, focusing
on off-target effects and supported by experimental data and detailed protocols.

Introduction

Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, demonstrating
a wide array of biological activities, including neuroprotective, anticancer, and anti-inflammatory
effects.[1][2][3] 4-Methylbenzo[d]thiazol-2(3H)-one is a member of this versatile class of
compounds. A critical aspect of drug development is the evaluation of off-target effects to
ensure selectivity and minimize potential toxicity. While specific experimental data on the off-
target profile of 4-Methylbenzo[d]thiazol-2(3H)-one is not readily available in the public
domain, this guide provides a comparative analysis of related benzothiazole derivatives to offer
insights into potential off-target interactions.

This guide will explore the off-target profiles of representative benzothiazole compounds, detail
the experimental methodologies used to assess these effects, and present the data in a clear,
comparative format. This information is intended to aid researchers, scientists, and drug
development professionals in making informed decisions regarding the advancement of
benzothiazole-based therapeutic candidates.

Comparative Analysis of Off-Target Effects

Due to the absence of specific off-target data for 4-Methylbenzo[d]thiazol-2(3H)-one, this
section presents a comparative analysis of structurally related benzothiazole derivatives that
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have been evaluated for their selectivity. These compounds serve as valuable surrogates for
understanding potential off-target interactions of the broader benzothiazole class.

Kinase Inhibitor Profiling

Many benzothiazole derivatives have been investigated as kinase inhibitors.[4][5] Kinase
profiling against a broad panel of kinases is a standard method to determine the selectivity of a
compound. Below is a summary of the kinase inhibitory profiles for selected benzothiazole
derivatives.

Table 1: Kinase Inhibition Profile of Selected Benzothiazole Derivatives

Off-Target Kinases

. . Reference
Compound Target Kinase(s) Inhibited (>50% at
Compound(s)
10 pMm)
Data from broad
_ kinase screening not
DF 203 (2-(4-Amino- o ) )
3 Primarily targets publicly available, but
_ pathways in sensitive exhibits high Not specified
methylphenyl)benzothi ) o )
cancer cell lines selectivity for certain
azole) )
cancer cell lines over
others.
Data from broad
Benzothiazole-based kinase panel not
ATR Inhibitor ATR Kinase specified. Showed Not specified
(Compound 2c) cytotoxicity in HCT116
and Hela cells.
] ) Selectivity profile
Benzothiazole-based Wild-type and T315I ) )
against a wider Nocodazole

Bcr-Abl Inhibitors mutant Bcr-Abl kinase ) )
kinome not detailed.

Experimental Protocols

The evaluation of off-target effects relies on a variety of robust experimental techniques. Below
are detailed methodologies for key experiments relevant to the assessment of benzothiazole
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derivatives.

Kinase Profiling Assays

Objective: To determine the inhibitory activity of a compound against a large panel of protein
kinases, thereby assessing its selectivity.

Methodology:

o Compound Preparation: The test compound (e.g., a benzothiazole derivative) is dissolved in
a suitable solvent, typically DMSO, to create a stock solution. Serial dilutions are then
prepared to be used in the assay.

o Kinase Reaction Setup: A reaction mixture is prepared containing a specific kinase, its
substrate (often a peptide or protein), and ATP (radiolabeled or modified for detection).

 Incubation: The test compound at various concentrations is added to the kinase reaction
mixture. The reaction is initiated and allowed to proceed for a defined period at a controlled
temperature.

» Detection of Kinase Activity: The extent of substrate phosphorylation is measured. Common
detection methods include:

o Radiometric Assays: Using 32P- or 33P-labeled ATP and measuring the incorporation of the
radiolabel into the substrate.

o Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to
detect phosphorylation.

o Luminescence-Based Assays: Measuring the depletion of ATP using a luciferase/luciferin
system.

o Data Analysis: The percentage of kinase inhibition by the compound is calculated relative to
a control reaction without the inhibitor. ICso values (the concentration of compound required
to inhibit 50% of the kinase activity) are determined by fitting the dose-response data to a
suitable model.
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Cellular Thermal Shift Assay (CETSA)

Objective: To assess the direct binding of a compound to its target protein in a cellular

environment, which can be extended to identify off-target engagement.

Methodology:

Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a
specific duration.

Thermal Challenge: The treated cells are heated to a range of temperatures. The binding of
a ligand (the test compound) can stabilize the target protein, increasing its melting
temperature.

Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble protein
fraction is separated from the precipitated (denatured) proteins by centrifugation.

Protein Detection: The amount of the target protein remaining in the soluble fraction at each
temperature is quantified. This is typically done using methods like:

o Western Blotting: For specific target proteins.

o Mass Spectrometry (MS-CETSA): For a proteome-wide analysis of protein thermal
stability, which can reveal off-target interactions.

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a
function of temperature. A shift in the melting curve to a higher temperature in the presence
of the compound indicates target engagement.

Visualizing Experimental Workflows and Signaling
Pathways
Experimental Workflow for Off-Target Profiling
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Off-Target Screening
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Caption: Workflow for evaluating the off-target effects of a test compound.

Simplified Kinase Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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